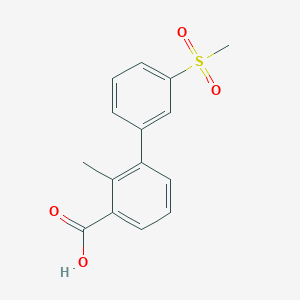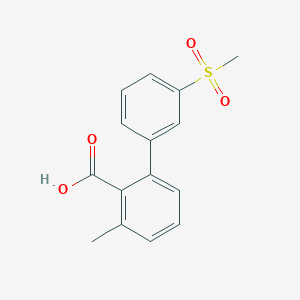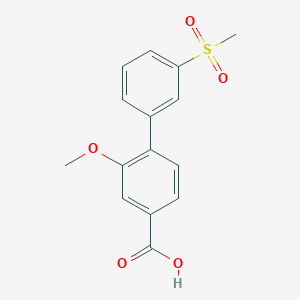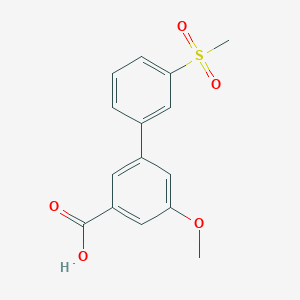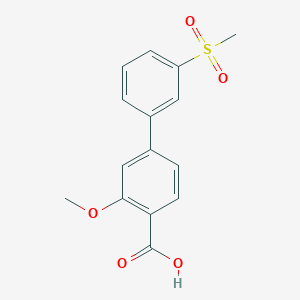
2-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid, 95%, is a synthetic organic compound that has been widely used in scientific research. It is commonly referred to as 2-MMPB and is a derivative of benzoic acid. This compound has a variety of applications in scientific research and has been used in studies ranging from pharmacology to biochemistry. It is a solid, white, crystalline powder that is soluble in water and alcohol.
Applications De Recherche Scientifique
2-MMPB has been used in a variety of scientific research applications. It has been used to study the pharmacology of drugs, the biochemistry of enzymes, and the physiology of cells. Additionally, it has been used to study the effects of environmental toxins on organisms, and to study the effects of drugs on the nervous system.
Mécanisme D'action
2-MMPB has been shown to act as a reversible inhibitor of cytochrome P450 enzymes. This enzyme is involved in the metabolism of drugs and other compounds, and its inhibition can lead to changes in the pharmacological effects of drugs. Additionally, 2-MMPB has been shown to act as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
2-MMPB has been shown to have a variety of biochemical and physiological effects. In pharmacological studies, 2-MMPB has been shown to increase the bioavailability of drugs, and to reduce the toxicity of certain compounds. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In physiological studies, 2-MMPB has been shown to reduce the activity of certain enzymes, and to increase the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
2-MMPB has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. Additionally, it is relatively stable, and can be stored at room temperature. However, there are also some limitations to its use. It is not very soluble in organic solvents, and it can be difficult to dissolve in water. Additionally, it can be toxic at high concentrations, and can cause irritation to the skin and eyes.
Orientations Futures
The potential future directions for 2-MMPB are wide-ranging. It could be used to study the effects of drugs on the nervous system, or to study the effects of environmental toxins on organisms. Additionally, it could be used to study the pharmacology of drugs, and to develop new drugs or treatments. It could also be used to study the biochemistry of enzymes, and to develop new enzyme inhibitors. Finally, it could be used to study the physiology of cells, and to develop new treatments for diseases.
Méthodes De Synthèse
2-MMPB is synthesized by a variety of methods, including the reaction of benzoic acid with 3-methylsulfonylphenyl chloride, the reaction of 4-methylsulfonylbenzoic acid with 2-chloromethylbenzene, and the reaction of 2-chloromethylbenzene with 4-methylsulfonylbenzoic acid. The most common method of synthesis is the reaction of benzoic acid with 3-methylsulfonylphenyl chloride. This reaction produces 2-MMPB as the primary product.
Propriétés
IUPAC Name |
2-methoxy-4-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-20-14-9-11(6-7-13(14)15(16)17)10-4-3-5-12(8-10)21(2,18)19/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMQPQVDAMRQEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691628 |
Source


|
| Record name | 3'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261993-82-1 |
Source


|
| Record name | 3'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

